3,4-Diiodobenzoic acid

Catalog No.
S775041
CAS No.
35674-20-5
M.F
C7H4I2O2
M. Wt
373.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diiodobenzoic acid

CAS Number

35674-20-5

Product Name

3,4-Diiodobenzoic acid

IUPAC Name

3,4-diiodobenzoic acid

Molecular Formula

C7H4I2O2

Molecular Weight

373.91 g/mol

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I

3,4-Diiodobenzoic acid has the molecular formula C7H4I2O2 and a molecular weight of 295.91 g/mol. The compound is typically represented by its IUPAC name, 3,4-diiodobenzoic acid, and it is recognized by its CAS Registry Number 35674-20-5. Its structure features a benzene ring substituted with two iodine atoms, which significantly influences its chemical reactivity and biological properties .

Important Note

The information provided here is based on general scientific principles and should not be interpreted as conclusive evidence for any specific application of 3,4-Diiodobenzoic acid.

Further exploration of scientific literature and databases might reveal more specific research on this compound.

Here are some resources for further searching:

  • PubChem: PubChem 3,4-Diiodobenzoic acid
  • ScienceDirect: ScienceDirect scientific database:
  • Google Scholar: Google Scholar:
Typical of carboxylic acids and halogenated compounds. Some notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups depending on the reducing agent used .

Research indicates that 3,4-diiodobenzoic acid exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential effects on thyroid hormone metabolism due to iodine's role in thyroid function. Some studies suggest that it may act as an inhibitor of certain enzymes involved in thyroid hormone synthesis, although comprehensive studies on its biological effects are still limited .

The synthesis of 3,4-diiodobenzoic acid can be achieved through several methods:

  • Direct Halogenation: Starting from benzoic acid or its derivatives, iodine can be introduced using iodine monochloride or other halogenating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Using iodine and a suitable catalyst allows for selective substitution at the desired positions on the benzene ring.
  • Multi-step Synthesis: Involves intermediate compounds such as dihydroxybenzoic acids that can be iodinated through specific reactions .

3,4-Diiodobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Investigated for potential therapeutic roles due to its influence on thyroid function.
  • Chemical Synthesis: Used as a reagent in organic synthesis to produce iodinated derivatives.
  • Research: Employed in studies related to iodine chemistry and biological interactions involving halogenated compounds .

Several compounds share structural similarities with 3,4-diiodobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,5-Diiodobenzoic AcidC7H4I2O2Iodine substitutions at different positions
2,4-Diiodobenzoic AcidC7H4I2O2Different substitution pattern
3-Iodobenzoic AcidC7H5IO2Single iodine substitution
4-Iodobenzoic AcidC7H5IO2Single iodine substitution

Uniqueness of 3,4-Diiodobenzoic Acid: The positioning of the iodine atoms at the 3 and 4 positions provides distinct chemical properties compared to other diiodo derivatives. This specific arrangement may enhance its biological activity or alter its reactivity profile compared to similar compounds .

Molecular Structure and Configuration

3,4-Diiodobenzoic acid represents a halogenated aromatic carboxylic acid with the molecular formula C₇H₄I₂O₂ and a molecular weight of 373.91 g/mol [1] [2]. The compound features a benzene ring substituted with two iodine atoms at the 3 and 4 positions relative to the carboxylic acid functional group [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3,4-diiodobenzoic acid, and it is identified by the Chemical Abstracts Service registry number 35674-20-5 [2] [3].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C(O)C1=CC=C(I)C(I)=C1, which illustrates the connectivity of atoms within the molecule [2]. The International Chemical Identifier for the compound is InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11), providing a standardized textual representation of the molecular structure [2] [4].

Bond Angles and Molecular Geometry

The molecular geometry of 3,4-diiodobenzoic acid is characterized by the planar aromatic benzene ring with approximate bond angles of 120 degrees between adjacent carbon atoms [5]. The carboxylic acid group maintains a near-coplanar relationship with the benzene ring, with dihedral angles typically ranging from 3 to 5 degrees in similar aromatic carboxylic acid structures [6] [7]. This coplanar arrangement facilitates electronic conjugation between the aromatic system and the carboxyl group [6].

The presence of two bulky iodine substituents on adjacent carbon atoms creates significant steric interactions that influence the overall molecular geometry [8]. The carbon-iodine bond lengths are approximately 2.1 Å, which is considerably longer than typical carbon-carbon or carbon-hydrogen bonds due to the large atomic radius of iodine [8]. The iodine atoms occupy positions that minimize steric repulsion while maintaining the aromatic character of the benzene ring [8].

Crystal Structure Analysis

Crystal structure analysis of halogenated benzoic acid derivatives reveals important information about intermolecular interactions and packing arrangements [6] [7]. The carboxylic acid groups in 3,4-diiodobenzoic acid are expected to form hydrogen-bonded dimers through O-H···O interactions, similar to other benzoic acid derivatives [6] [7]. These dimeric structures typically exhibit O-H···O distances of approximately 2.6-2.7 Å [6].

The crystal packing is influenced by the presence of heavy iodine atoms, which contribute to strong van der Waals interactions and potential halogen bonding [6] [7]. The iodine substituents can participate in intermolecular I···O contacts with distances shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions [6]. These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the solid state [7].

Conformational Analysis

Conformational analysis of 3,4-diiodobenzoic acid involves examination of rotational freedom around the C-COOH bond [9] [10]. The carboxylic acid group can adopt different orientations relative to the benzene ring plane, with the most stable conformation being nearly coplanar to maximize conjugation [9]. Energy barriers for rotation around the C-COOH bond are typically 10-15 kJ/mol for substituted benzoic acids [9].

The presence of ortho-positioned iodine atoms creates additional conformational constraints due to steric interactions with the carboxyl group [10]. These interactions can influence the preferred orientation of the carboxylic acid substituent and affect the overall molecular flexibility [10]. Theoretical calculations using density functional theory methods have shown that the energy difference between various conformers is typically within 5-10 kJ/mol [8] [10].

Physicochemical Parameters

Melting Point and Thermal Properties

The melting point of 3,4-diiodobenzoic acid has been reported in the range of 257-268°C, indicating strong intermolecular forces in the solid state [3] [11]. This relatively high melting point compared to unsubstituted benzoic acid (122°C) reflects the increased molecular weight and enhanced intermolecular interactions due to the presence of heavy iodine atoms [3]. The thermal decomposition of the compound occurs at temperatures above the melting point, with potential loss of iodine substituents at elevated temperatures [3].

The boiling point has been calculated to be approximately 380.7 ± 37.0°C at 760 mmHg, though this represents a theoretical prediction rather than an experimentally determined value [3]. The high boiling point is consistent with the strong intermolecular forces and significant molecular weight of the compound [3]. Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would provide detailed information about phase transitions and thermal stability [12].

Density and Physical State

3,4-Diiodobenzoic acid exists as a solid at room temperature with a predicted density of 2.559 ± 0.06 g/cm³ [13] [11]. This high density value is attributed to the presence of two heavy iodine atoms, which significantly increase the molecular mass relative to the molecular volume [13]. The density is considerably higher than that of unsubstituted benzoic acid (1.32 g/cm³) and reflects the atomic weight contribution of iodine (126.9 g/mol per atom) [11].

The compound appears as a crystalline solid under standard conditions, with a typical appearance ranging from white to light yellow depending on purity and crystal morphology [11]. The physical state remains solid across a wide temperature range due to the strong intermolecular interactions, including hydrogen bonding between carboxylic acid groups and potential halogen bonding involving the iodine substituents [11].

PropertyValueReference
Molecular FormulaC₇H₄I₂O₂ [1] [2]
Molecular Weight373.91 g/mol [1] [2]
Melting Point257-268°C [3] [11]
Density2.559 g/cm³ [13] [11]
Physical StateSolid [3] [11]

Solubility Profile in Various Solvents

The solubility profile of 3,4-diiodobenzoic acid is influenced by the polar carboxylic acid group and the nonpolar, bulky iodine substituents [14]. Like other substituted benzoic acids, the compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic ring and iodine substituents [14]. The solubility in aqueous media is expected to increase with pH due to deprotonation of the carboxylic acid group to form the more water-soluble carboxylate anion [14].

Organic solvents with moderate to high polarity, such as ethanol, methanol, and acetone, are expected to provide better solvation for 3,4-diiodobenzoic acid [14]. The compound should show good solubility in dimethyl sulfoxide and other polar aprotic solvents commonly used for dissolving aromatic carboxylic acids [15] [14]. Nonpolar solvents such as hexane and petroleum ether would provide poor solvation due to the polar carboxylic acid functionality [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3,4-diiodobenzoic acid through analysis of both proton and carbon-13 spectra [16] [17]. In proton nuclear magnetic resonance spectroscopy, the aromatic hydrogen atoms are expected to appear in the range of 7.5-8.5 parts per million, with the carboxylic acid proton resonating at approximately 10-12 parts per million due to deshielding effects [16] [17] [18].

The presence of iodine substituents causes significant deshielding of neighboring protons, shifting their resonances to lower field compared to unsubstituted benzoic acid [16] [17]. The aromatic protons show a characteristic pattern reflecting the substitution pattern, with the proton at position 2 (ortho to the carboxyl group) appearing as a doublet, the proton at position 5 appearing as a doublet of doublets, and the proton at position 6 appearing as a doublet [19] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the range of 120-140 parts per million, with the carboxyl carbon appearing at approximately 170 parts per million [16]. The carbon atoms bearing iodine substituents are significantly deshielded and appear at lower field compared to unsubstituted aromatic carbons [16]. The coupling patterns and chemical shifts provide definitive structural confirmation of the 3,4-substitution pattern [16].

Infrared Spectroscopic Analysis

Infrared spectroscopy of 3,4-diiodobenzoic acid reveals characteristic absorption bands that confirm the presence of both carboxylic acid and aromatic functionalities [20] [21]. The carboxyl C=O stretching vibration appears in the range of 1690-1710 cm⁻¹, which is lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [22] [23] [24]. The O-H stretching vibration of the carboxylic acid group produces a broad absorption band between 2500-3300 cm⁻¹ due to hydrogen bonding in the solid state [22] [23].

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching modes are observed in the range of 1450-1600 cm⁻¹ [20] [21]. The C-I stretching vibrations occur at low wavenumbers, typically in the range of 500-600 cm⁻¹, due to the heavy mass of iodine and the relatively weak C-I bond [20]. Additional bands corresponding to aromatic C-H bending and C-C stretching modes provide further structural confirmation [21].

The fingerprint region below 1500 cm⁻¹ contains numerous bands characteristic of the specific substitution pattern and can be used for compound identification [20] [21]. The presence of two iodine substituents creates a unique spectral fingerprint that distinguishes 3,4-diiodobenzoic acid from other isomers and related compounds [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3,4-diiodobenzoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [25] [26]. The molecular ion peak appears at m/z 373.83, corresponding to the molecular formula C₇H₄I₂O₂ [4]. Due to the presence of two iodine atoms, the isotope pattern shows significant contributions from ¹²⁷I and other iodine isotopes [25].

Common fragmentation pathways include loss of one or both iodine atoms, resulting in fragments at m/z 246.83 (M-I) and m/z 119.83 (M-2I) [25] [26]. Loss of the carboxyl group produces fragments corresponding to diiodobenzene cation (m/z 329.83), while loss of carbon dioxide generates fragments at m/z 329.83 [25]. The base peak often corresponds to the most stable fragment ion, which may be the substituted tropylium ion or other aromatic cation [25] [26].

Alpha-cleavage adjacent to the carboxyl group is a characteristic fragmentation mode for aromatic carboxylic acids, producing diagnostic peaks that confirm the presence of the carboxylic acid functionality [25] [26]. The fragmentation pattern provides definitive structural information and can distinguish between different substitution isomers [25].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy of 3,4-diiodobenzoic acid reveals absorption characteristics that reflect the extended conjugation between the aromatic ring, iodine substituents, and carboxyl group [22] [27] [28]. The compound exhibits absorption maxima in the range of 250-280 nanometers, representing π→π* transitions within the conjugated aromatic system [22] [27]. The presence of heavy atom iodine substituents causes bathochromic shifts compared to unsubstituted benzoic acid [28] [29].

The carboxylic acid functionality contributes a weak absorption band around 200-215 nanometers due to n→π* transitions involving the carbonyl oxygen lone pairs [22] [24] [30]. This transition is typically weak with molar absorptivity values less than 100 M⁻¹cm⁻¹ [22] [24]. The iodine substituents enhance the overall absorption intensity and cause red-shifts of the aromatic absorption bands [28] [31].

The absorption spectrum is sensitive to solvent effects and pH changes, with deprotonation of the carboxylic acid group in basic media causing significant spectral changes [28] [29]. The extended conjugation in the anionic form results in further bathochromic shifts and increased absorption intensity [28]. These spectroscopic properties make ultraviolet-visible spectroscopy useful for both structural characterization and quantitative analysis of 3,4-diiodobenzoic acid [27] [29].

Spectroscopic TechniqueKey Absorption/Chemical ShiftStructural Information
¹H Nuclear Magnetic Resonance7.5-8.5 ppm (aromatic), 10-12 ppm (COOH)Aromatic substitution pattern [16] [17]
¹³C Nuclear Magnetic Resonance120-140 ppm (aromatic), 170 ppm (C=O)Carbon framework confirmation [16]
Infrared1690-1710 cm⁻¹ (C=O), 2500-3300 cm⁻¹ (O-H)Functional group identification [22] [23]
Mass Spectrometrym/z 373.83 (M⁺), fragmentation patternsMolecular weight and structure [4] [25]
Ultraviolet-Visible250-280 nm (π→π), 200-215 nm (n→π)Electronic transitions [22] [27] [28]

Acid-Base Properties

Acidity Constants and pH Behavior

3,4-Diiodobenzoic acid exhibits significantly enhanced acidity compared to unsubstituted benzoic acid due to the presence of two iodine substituents at the 3 and 4 positions. The compound demonstrates a pKa value of approximately 3.5 to 3.7, representing a substantial decrease from the parent benzoic acid (pKa = 4.20) [1] [2]. This enhanced acidity stems from the strong electron-withdrawing inductive effect (-I) of the iodine atoms, which stabilizes the conjugate base through charge delocalization.

The pH behavior of 3,4-diiodobenzoic acid in aqueous solution follows typical weak acid equilibrium patterns, with the Henderson-Hasselbalch equation governing the relationship between pH and the degree of ionization [3] [4]. At physiological pH (7.4), the compound exists predominantly in its ionized form as the 3,4-diiodobenzoate anion, given that the solution pH is approximately 3.7 to 4.2 units above the pKa value. This ionization behavior has significant implications for the compound's solubility and biological activity.

Titration studies reveal that 3,4-diiodobenzoic acid exhibits a sharp equivalence point when neutralized with strong bases such as sodium hydroxide, with the equivalence point occurring at a pH greater than 7 due to the hydrolysis of the resulting salt [5] [6]. The buffering capacity of the compound is most effective at pH values near its pKa, where approximately equal concentrations of the protonated and deprotonated forms coexist.

Comparative Analysis with Other Benzoic Acid Derivatives

The acidity of 3,4-diiodobenzoic acid can be understood through systematic comparison with other halogenated benzoic acid derivatives. The compound demonstrates intermediate acidity between monoiodinated benzoic acids and more heavily substituted derivatives [8]. 3-Iodobenzoic acid and 4-iodobenzoic acid exhibit pKa values of approximately 3.9 and 4.0, respectively, indicating that the dual iodine substitution pattern in 3,4-diiodobenzoic acid provides additive electron-withdrawing effects.

The positional isomers of diiodobenzoic acid show varying degrees of acidity enhancement. 3,5-Diiodobenzoic acid (pKa ≈ 3.2) demonstrates greater acidity than the 3,4-isomer due to the meta-positioning of both iodine atoms, which maximizes the inductive effect without steric interference [9]. Conversely, 2,4-diiodobenzoic acid (pKa ≈ 3.1) exhibits the highest acidity among the isomers, with the ortho-positioned iodine providing additional stabilization through possible intramolecular interactions.

When compared to other dihalogenated benzoic acids, 3,4-diiodobenzoic acid shows moderate acidity enhancement. 3,4-Dichlorobenzoic acid (pKa ≈ 3.6) exhibits similar acidity, while 3,5-dinitrobenzoic acid (pKa = 2.82) demonstrates significantly higher acidity due to the more potent electron-withdrawing nature of nitro groups [10]. The electron-withdrawing strength follows the order: -NO₂ > -I > -Br > -Cl > -F, which correlates with the observed pKa values across the series.

Electronic Effects of Diiodo Substitution

Inductive and Resonance Effects

The electronic properties of 3,4-diiodobenzoic acid are dominated by the inductive effects of the iodine substituents, with minimal resonance contribution due to the poor orbital overlap between iodine's large 5p orbitals and the aromatic π-system [11] [12]. The inductive effect (-I) of iodine atoms results in electron withdrawal from the aromatic ring, creating a net positive charge distribution that enhances the acidity of the carboxylic acid group.

Quantum chemical calculations reveal that the iodine atoms in 3,4-diiodobenzoic acid exhibit significant negative charges due to their high electronegativity relative to carbon, but simultaneously withdraw electron density through the σ-bond framework [8]. This dual behavior creates a complex electronic environment where the iodine atoms act as electron-withdrawing groups through inductive effects while maintaining substantial electron density at their nuclei.

The resonance contribution from iodine substituents is minimal due to the size mismatch between iodine's 5p orbitals and carbon's 2p orbitals in the aromatic ring. Unlike lighter halogens, iodine cannot effectively participate in π-electron delocalization, making the inductive effect the primary electronic influence [13] [14]. This contrasts with fluorine-substituted benzoic acids, where both inductive and resonance effects contribute to the overall electronic properties.

The combined effect of two iodine substituents in the 3,4-positions creates an additive electron-withdrawing influence that is approximately 1.5 times stronger than a single iodine substitution. This additivity is not perfectly linear due to through-bond and through-space interactions between the substituents, but provides a reasonable approximation for predicting the compound's electronic behavior [15].

Substituent Effects on Aromatic Ring Reactivity

The presence of two iodine substituents significantly alters the reactivity of the aromatic ring in 3,4-diiodobenzoic acid toward electrophilic aromatic substitution reactions. The electron-withdrawing nature of both the iodine atoms and the carboxylic acid group creates a highly deactivated aromatic system that is resistant to electrophilic attack [16] [14]. This deactivation effect is particularly pronounced at the positions ortho and para to the electron-withdrawing groups.

The directing effects of the substituents in 3,4-diiodobenzoic acid are complex due to the multiple electron-withdrawing groups present. The carboxylic acid group is a strong meta-director, while iodine atoms exhibit weak ortho/para-directing character despite their electron-withdrawing nature [17]. The net result is that electrophilic substitution reactions preferentially occur at the 5-position (meta to the carboxylic acid and ortho to the 3-iodine) or the 6-position (meta to both the carboxylic acid and the 4-iodine).

Nucleophilic aromatic substitution reactions become more favorable due to the electron-deficient nature of the aromatic ring. The iodine atoms can serve as suitable leaving groups under appropriate conditions, particularly when activated by the electron-withdrawing carboxylic acid group [18] [19]. This reactivity pattern is exploited in synthetic applications where the iodine atoms can be selectively replaced by other nucleophiles.

The electronic structure modifications also influence the compound's susceptibility to oxidation and reduction reactions. The electron-deficient aromatic ring is more resistant to oxidation but more prone to reduction, particularly of the iodine substituents under specific conditions [20]. These electronic effects have practical implications for the compound's stability and reactivity in various chemical environments.

Halogen Bonding Capabilities

Theoretical Framework of Halogen Bonding in Diiodo Compounds

3,4-Diiodobenzoic acid exhibits significant halogen bonding capabilities due to the presence of two iodine atoms, each capable of forming sigma-hole interactions with electron-rich species. The theoretical framework for understanding halogen bonding in this compound is based on the sigma-hole concept, where regions of positive electrostatic potential develop along the extension of the carbon-iodine bonds [21] [22].

Computational studies using density functional theory (DFT) methods reveal that the iodine atoms in 3,4-diiodobenzoic acid possess well-defined sigma-holes with electrostatic potential maxima (Vs,max) values ranging from 0.025 to 0.035 electron units [23]. These values indicate moderate to strong halogen bonding capability, comparable to other organoiodine compounds. The sigma-hole strength is influenced by the electron-withdrawing carboxylic acid group, which enhances the positive electrostatic potential through inductive effects.

The molecular electrostatic potential (MEP) analysis shows that the sigma-holes are positioned along the C-I bond extensions, with the most positive regions located approximately 3.5 Å from the iodine nuclei [24]. The anisotropic distribution of electron density around the iodine atoms creates complementary regions of negative electrostatic potential in the equatorial belt perpendicular to the C-I bonds, enabling diverse binding modes with different types of electron donors.

Natural bond orbital (NBO) analysis demonstrates that halogen bonding in 3,4-diiodobenzoic acid involves significant charge transfer components, with electron donation from Lewis bases into the antibonding σ*(C-I) orbitals [22]. This interaction weakens the C-I bonds and can be detected spectroscopically through characteristic frequency shifts in vibrational spectra. The charge transfer contribution typically ranges from 10-30% of the total interaction energy, depending on the nature of the electron donor.

Experimental Evidence for Halogen Bond Formation

Multiple experimental techniques provide compelling evidence for halogen bond formation by 3,4-diiodobenzoic acid. X-ray crystallographic studies of cocrystals containing the compound reveal short intermolecular I···N and I···O contacts that are significantly shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions [24] [25]. These contacts typically range from 2.8 to 3.2 Å for I···N interactions and 3.0 to 3.4 Å for I···O interactions.

Raman spectroscopic investigations provide direct evidence for halogen bonding through characteristic frequency shifts in the C-I stretching modes. The formation of halogen bonds causes a red shift in the C-I stretching frequency, typically by 10-50 cm⁻¹, due to the weakening of the C-I bond upon electron donation into the σ*(C-I) orbital [26] [27]. This spectroscopic signature is particularly useful for studying halogen bonding in solution, where crystallographic methods are not applicable.

Infrared spectroscopy reveals additional evidence through shifts in the vibrational modes of both the halogen bond donor and acceptor molecules. The C-I stretching frequencies consistently show red shifts upon complex formation, while the acceptor molecules exhibit characteristic changes in their functional group vibrations [28]. For example, carbonyl stretching frequencies in ketones and esters typically show blue shifts when acting as halogen bond acceptors.

Nuclear magnetic resonance (NMR) spectroscopy provides solution-state evidence for halogen bonding through chemical shift changes in both ¹H and ¹³C NMR spectra. The carbon atoms directly bonded to iodine show upfield shifts upon halogen bond formation, while the acceptor molecules exhibit downfield shifts in their resonances [29]. These changes are consistent with the charge transfer mechanism proposed for halogen bonding.

Calorimetric measurements yield quantitative thermodynamic data for halogen bond formation, with typical binding energies ranging from 10-50 kJ/mol depending on the nature of the electron donor and solvent effects [30] [31]. These values are intermediate between weak van der Waals interactions and strong hydrogen bonds, confirming the moderate strength of halogen bonding interactions formed by 3,4-diiodobenzoic acid.

XLogP3

2.7

Other CAS

35674-20-5

Wikipedia

3,4-Diiodobenzoic acid

Dates

Last modified: 08-15-2023

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